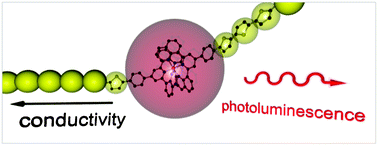Emitting electrode coatings with redox-switchable conductivity: incorporation of ruthenium(ii)-2,6-di(quinolin-8-yl)pyridine complexes into polythiophene by electropolymerization†
RSC Advances Pub Date: 2013-03-28 DOI: 10.1039/C3RA41356J
Abstract
Polythiophenes doped with ruthenium(II)-2,6-di(quinolin-8-yl)pyridine complexes are prepared via an electrochemical polymerization approach. The influence of the ruthenium(II)–

Recommended Literature
- [1] Characterization of framework and extra-framework aluminum species in non-hydrated zeolites Y by 27Al spin-echo, high-speed MAS, and MQMAS NMRspectroscopy at B0 = 9.4 to 17.6 T
- [2] Betel leaf extract and its major component hydroxychavicol promote osteogenesis and alleviate glucocorticoid-induced osteoporosis in rats†
- [3] BSA binding to silica capped gold nanostructures: effect of surface cap and conjugation design on nanostructure–BSA interface†
- [4] Brush-like polymers: design, synthesis and applications
- [5] Ca-, Sr-, and Ba-Coordination polymers based on anthranilic acid via mechanochemistry†
- [6] Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds†
- [7] Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†
- [8] Carbon dots with red emission as a fluorescent and colorimeteric dual-readout probe for the detection of chromium(vi) and cysteine and its logic gate operation†
- [9] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [10] Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†

Journal Name:RSC Advances
research_products
-
CAS no.: 13769-43-2









